molecular formula C16H14N2O2S B5543726 methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate

methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate

Cat. No. B5543726
M. Wt: 298.4 g/mol
InChI Key: UGUWJFLJUFYFQW-UHFFFAOYSA-N
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Description

Methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate, also known as MBMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including structures related to methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate, have been studied for their potential as corrosion inhibitors. Theoretical studies utilizing Density Functional Theory (DFT) have demonstrated that properties such as the energy gap, dipole moment, and electronegativity are crucial for their effectiveness in corrosion inhibition (Obot & Obi-Egbedi, 2010).

Antimicrobial and Cytotoxic Activities

Benzimidazole derivatives have been synthesized and evaluated for their DNA binding, cellular DNA lesion capabilities, and cytotoxicity against various cancer cell lines, showing significant inhibitory effects on the proliferation of cancer cells. The binding affinity and the structure-activity relationships of these compounds have been thoroughly investigated (Paul et al., 2015).

Cancer Research

A series of benzimidazole carboxamide PARP inhibitors with significant enzyme potency and cellular potency have been developed. These compounds, including a specific derivative currently in human clinical trials, exhibit excellent efficacy in combination with other cancer treatments (Penning et al., 2009).

Molecular Docking Studies

Experimental and theoretical studies on benzimidazole compounds have been conducted to understand their structural, electronic, and vibrational features. Molecular docking studies have helped predict protein binding, indicating their potential in drug development (Khanum et al., 2022).

Crystal Engineering

The effect of high pressure on the crystal structure of benzimidazole derivatives has been explored, showing phase transitions that provide insights into crystal engineering and the stabilization of unfavorable conformations (Johnstone et al., 2010).

Mechanism of Action

The benzimidazole moiety is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system

properties

IUPAC Name

methyl 3-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-15(19)12-6-4-5-11(9-12)10-21-16-17-13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWJFLJUFYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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